3,4-dimethoxy-2-(methoxymethyl)-3,4-dihydro-2H-pyran
CAS No.:
Cat. No.: VC16530778
Molecular Formula: C9H16O4
Molecular Weight: 188.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H16O4 |
|---|---|
| Molecular Weight | 188.22 g/mol |
| IUPAC Name | 3,4-dimethoxy-2-(methoxymethyl)-3,4-dihydro-2H-pyran |
| Standard InChI | InChI=1S/C9H16O4/c1-10-6-8-9(12-3)7(11-2)4-5-13-8/h4-5,7-9H,6H2,1-3H3 |
| Standard InChI Key | PZJPNKKRMNFDQJ-UHFFFAOYSA-N |
| Canonical SMILES | COCC1C(C(C=CO1)OC)OC |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound features a dihydropyran backbone (a six-membered ring with one oxygen atom and one double bond) substituted with three methoxy groups (-OCH) and a methoxymethyl group (-CHOCH). The IUPAC name, 3,4-dimethoxy-2-(methoxymethyl)-3,4-dihydro-2H-pyran, reflects the positions of these substituents.
Table 1: Chemical Identifiers
Stereochemical Considerations
The compound exists in multiple stereoisomeric forms due to chiral centers at positions 2, 3, and 4 of the pyran ring. For example, the (2R,3R,4R) configuration is explicitly listed in one supplier’s documentation, while other sources describe racemic mixtures . Computational studies suggest that stereochemistry significantly influences reactivity, particularly in asymmetric synthesis applications.
Synthesis Methods and Optimization
Core Synthetic Routes
The primary synthesis involves a [4+2] cycloaddition between unsaturated carbonyl compounds (e.g., aldehydes or ketones) and vinyl ethers. This method enables the construction of the dihydropyran ring while introducing methoxy and methoxymethyl groups. Catalysts such as Lewis acids (e.g., BF·OEt) are often employed to enhance regioselectivity.
Table 2: Representative Synthesis Conditions
| Parameter | Details | Source |
|---|---|---|
| Reactants | Unsaturated carbonyl + vinyl ether | |
| Temperature Range | 70–200°C | |
| Catalyst | Lewis acids (BF, SnCl) | |
| Yield Optimization | Controlled addition of reactants to minimize polymerization |
Challenges in Synthesis
The methoxymethyl group’s lability necessitates precise temperature control. At temperatures exceeding 150°C, competing reactions such as ring-opening or polymerization become prevalent, reducing yields. Additionally, stereochemical purity requires chiral catalysts or resolution techniques, increasing production complexity.
Chemical Reactivity and Stability
Functional Group Reactivity
The compound’s reactivity is dominated by three key sites:
-
Dihydropyran Ring: The electron-rich double bond undergoes electrophilic additions (e.g., epoxidation).
-
Methoxy Groups: These act as electron-donating substituents, directing electrophilic aromatic substitution reactions.
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Methoxymethyl Side Chain: Susceptible to acid-catalyzed hydrolysis, forming formaldehyde and methanol byproducts.
Stability Under Ambient Conditions
The compound is stable at room temperature but degrades under acidic or high-humidity conditions. Storage recommendations include inert atmospheres (N or Ar) and desiccants to prevent hydrolysis .
Applications in Organic and Pharmaceutical Chemistry
Intermediate in Natural Product Synthesis
The dihydropyran scaffold is a key structural motif in terpenes and alkaloids. For example, the compound has been used to synthesize fragments of taxol analogs, leveraging its methoxy groups for subsequent functionalization.
Chiral Drug Development
Its stereochemical diversity makes it valuable for producing enantiomerically pure pharmaceuticals. Recent studies highlight its role in synthesizing β-secretase inhibitors for Alzheimer’s disease, where the methoxymethyl group improves blood-brain barrier permeability.
Table 3: Key Applications
| Application | Role of Compound | Example Target Molecule | Source |
|---|---|---|---|
| Asymmetric Synthesis | Chiral auxiliary | Taxol derivatives | |
| Medicinal Chemistry | Bioavailability enhancer | β-Secretase inhibitors | |
| Materials Science | Monomer for functional polymers | Conductive polymers |
Physicochemical and Analytical Properties
Spectroscopic Characterization
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